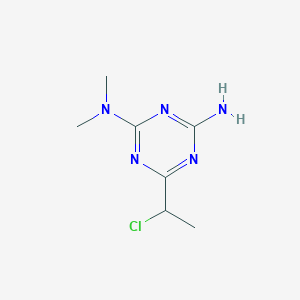

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSCOBGYAUKKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=N1)N(C)C)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585369 | |

| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98336-32-4 | |

| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: 6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

This intermediate is a key precursor for the target compound. It is prepared by selective substitution of cyanuric chloride with N,N-dimethylamine.

-

- Cyanuric chloride is reacted with N,N-dimethylamine under controlled temperature (0–10 °C initially, then room temperature).

- The reaction proceeds via nucleophilic aromatic substitution, replacing chlorine atoms at positions 2 and 4.

- The chlorine at position 6 remains intact due to steric and electronic factors.

-

- The crude product is isolated by filtration and washing.

- Further purification can be done by recrystallization from suitable solvents.

-

- Yields typically range from 85% to 95%.

- Purity is confirmed by spectroscopic methods and elemental analysis.

This intermediate corresponds to the compound 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 32998-04-2).

Introduction of the 1-Chloroethyl Group at Position 6

The key step is the substitution of the chlorine atom at position 6 with a 1-chloroethyl moiety. This can be achieved by:

Method A: Nucleophilic Substitution with 1-Chloroethyl Nucleophile

- A suitable 1-chloroethyl nucleophile (e.g., 1-chloroethylamine or a related reagent) is reacted with the 6-chloro intermediate.

- Reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature control is critical to avoid side reactions; typically 0–50 °C.

- The reaction time varies from 2 to 6 hours depending on reagent concentration and temperature.

Method B: Alkylation via 1-Chloroethyl Halide

- The 6-chloro intermediate is treated with 1-chloroethyl halide (e.g., 1-chloroethyl chloride) in the presence of a base.

- Bases such as triethylamine or potassium carbonate can be used to facilitate substitution.

- Solvents like acetonitrile or DMF are preferred.

- Reaction conditions are mild to moderate temperature (25–60 °C).

-

- The product is isolated by filtration or extraction.

- Recrystallization from solvents such as ethanol or heptane enhances purity.

-

- Reported yields for similar alkylation reactions on triazine rings range from 70% to 90%.

Alternative Synthetic Routes

-

- Cyanuric chloride can be reacted sequentially with N,N-dimethylamine and 1-chloroethylamine in a one-pot process.

- This requires careful control of stoichiometry and temperature to ensure selective substitution.

- This method reduces purification steps but may have lower selectivity.

-

- Amino groups can be protected during alkylation to prevent side reactions.

- After alkylation, deprotection yields the target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Substitution at positions 2,4 | Cyanuric chloride + N,N-dimethylamine | 0–10 → RT | 2–4 | 85–95 | Controlled addition to avoid over-substitution |

| Alkylation at position 6 | 6-chloro intermediate + 1-chloroethyl reagent + base | 25–60 | 2–6 | 70–90 | Solvent choice critical for selectivity |

| Purification | Recrystallization (ethanol, heptane) | Ambient | — | — | Enhances purity to >99% |

Research Findings and Analytical Data

Spectroscopic Characterization:

- NMR (¹H, ¹³C) confirms substitution pattern.

- Mass spectrometry verifies molecular weight (approx. 207 g/mol for the 1-chloroethyl derivative).

- IR spectroscopy shows characteristic triazine ring vibrations and C–Cl stretches.

-

- HPLC and elemental analysis confirm >98% purity after recrystallization.

- Melting point determination aligns with literature values for similar triazine derivatives.

-

- The compound is stable under ambient conditions.

- Sensitive to strong nucleophiles and bases which may displace the 1-chloroethyl group.

Chemical Reactions Analysis

Types of Reactions

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amines and alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .

Scientific Research Applications

Medicinal Chemistry

6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been investigated for its potential as an anticancer agent. Its structure allows for the incorporation of various pharmacophores that can enhance therapeutic efficacy.

- Case Study : A study evaluated the compound's ability to induce DNA interstrand cross-links through its chloroethyl group, which is crucial for the development of certain anticancer drugs. The compound demonstrated significant cytotoxicity against cancer cell lines under hypoxic conditions, indicating its potential as a targeted therapy in tumor microenvironments .

Agricultural Applications

In agriculture, derivatives of triazine compounds are commonly utilized as herbicides due to their ability to inhibit photosynthesis in plants.

- Case Study : Research has shown that triazine derivatives exhibit selective herbicidal activity against specific weed species while being less harmful to crops. This selectivity can be attributed to the structural characteristics of triazines like this compound .

Fluorescent Probes

Recent advancements have explored the use of nitro(het)aromatic compounds as fluorescent probes for imaging applications in biological systems.

- Application : The incorporation of triazine moieties into fluorescent probes has shown promise in imaging hypoxic tumors. The design allows for selective activation under low oxygen conditions, enhancing the visualization of tumor margins during surgical procedures .

Data Tables

| Application Area | Compound Use | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces DNA cross-links; effective under hypoxia |

| Agricultural Science | Herbicide | Selective against certain weed species |

| Imaging Technology | Fluorescent probe for tumor imaging | Activated under hypoxic conditions |

Mechanism of Action

The mechanism of action of 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with cellular components. The compound can alkylate DNA, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential antitumor activity, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 6

The position 6 substituent significantly impacts reactivity, stability, and biological activity. Key comparisons include:

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (Atrazine Desethyl)

- Structure : Position 6: Chlorine (-Cl); Positions 2,4: N,N-dimethyl.

- Properties : Molecular weight 187.63 g/mol, similar to the target compound. Atrazine desethyl is a metabolite of the herbicide atrazine and has been studied for occupational exposure risks .

6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Substituent Variations at Positions 2 and 4

Modifications to the amine groups alter electronic effects and steric bulk:

6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine

- Structure : Positions 2,4: Di-p-tolyl (-C6H4CH3); Position 6: Chlorine.

- Properties : Aromatic substituents increase molecular weight and hydrophobicity, favoring crystallinity. This compound forms stable dimethylformamide solvates, highlighting its utility in crystal engineering .

Simazine (6-Chloro-N,N′-diethyl-1,3,5-triazine-2,4-diamine)

- Structure : Positions 2,4: Diethyl (-CH2CH3); Position 6: Chlorine.

- Properties : Molecular weight 201.66 g/mol. A commercial herbicide with environmental persistence due to ethyl groups enhancing lipophilicity .

N,N′-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

- Structure : Positions 2,4: Diallyl (-CH2CH=CH2); Position 6: Chlorine.

Functional Group Hybrids and Metabolites

N-tert-Butyl-6-chloro-1,3,5-triazine-2,4-diamine (MT1)

- Structure : Position 6: Chlorine; Positions 2,4: tert-Butyl and ethyl groups.

6-Chloro-N-cyclopentyl-N′-ethyl-1,3,5-triazine-2,4-diamine

- Structure : Positions 2,4: Cyclopentyl and ethyl; Position 6: Chlorine.

- Properties : Bulky cyclopentyl group reduces solubility but enhances receptor binding specificity, as seen in agrochemical design .

Biological Activity

The compound 6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine , also known by its CAS number 2911-36-6 , is a member of the triazine family. This article delves into its biological activity, highlighting its potential applications and toxicological profiles based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 173.604 g/mol . Its physical properties include:

- Density : 1.447 g/cm³

- Boiling Point : 350ºC

- Flash Point : 165.5ºC

Antimicrobial Properties

Research indicates that compounds within the triazine family exhibit notable antimicrobial properties. Specifically, derivatives similar to this compound have been studied for their effectiveness against various bacterial strains. A study demonstrated that triazine derivatives can inhibit bacterial growth by interfering with cellular processes, although specific data on this compound remains limited .

Toxicological Profile

The compound has been classified as a potential carcinogen (Category 2) due to its effects on kidney function in animal studies. It is essential to note that while it has not shown mutagenic properties in vivo, it may still pose reproductive toxicity risks based on findings from related compounds .

Study on Antiproliferative Activity

A significant study explored the antiproliferative activity of triazine derivatives, including compounds structurally related to this compound. The findings indicated that these compounds could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications to the triazine ring can significantly affect biological activity. For instance, variations in substituents at positions 2 and 4 of the triazine ring can enhance or diminish antimicrobial potency. This highlights the importance of chemical structure in determining the biological efficacy of triazine derivatives .

Data Table: Biological Activity Summary

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.